N-(2-aminoethyl)-4-fluorobenzamide
Overview
Description
N-(2-aminoethyl)-4-fluorobenzamide is a compound that can be associated with a variety of chemical reactions and possesses interesting properties due to the presence of both an amino group and a fluorobenzamide moiety. The fluorobenzamide group is a significant structure in medicinal chemistry due to its potential biological activity, and the aminoethyl group could offer additional reactivity or binding capabilities.
Synthesis Analysis
The synthesis of related fluorobenzamide compounds has been explored in various studies. For instance, a synthesis route for 4-amino-2-fluoro-N-methyl-benzamide, which shares a similar structure to N-(2-aminoethyl)-4-fluorobenzamide, involves the oxidation of 2-fluoro-4-nitrotoluene followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . Although the exact synthesis of N-(2-aminoethyl)-4-fluorobenzamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied. For example, the structures of N-unsubstituted 2-aminobenzamides have been characterized using spectroscopic techniques and X-ray crystallography, revealing the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor . This suggests that N-(2-aminoethyl)-4-fluorobenzamide could also exhibit similar hydrogen bonding characteristics, which would influence its molecular conformation and reactivity.
Chemical Reactions Analysis
Fluorobenzamide compounds participate in various chemical reactions. A formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed, leading to the production of fluorescent aminonaphthalic anhydrides . This indicates that N-(2-aminoethyl)-4-fluorobenzamide could potentially undergo similar cycloaddition reactions, given the presence of the fluorobenzamide moiety. Additionally, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides has been used for the quantitative assay of N-terminal amino acids, which could be relevant for the reactivity of the aminoethyl group in N-(2-aminoethyl)-4-fluorobenzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-aminoethyl)-4-fluorobenzamide can be inferred from related compounds. For instance, the spectroscopic properties of 2-aminobenzamides have been studied, revealing the impact of intramolecular hydrogen bonding on chemical shifts in NMR spectroscopy . The presence of a fluorine atom in the benzamide structure is likely to influence the compound's lipophilicity and electronic properties, which could affect its interaction with biological targets. Furthermore, the use of fluorogenic reagents like NBD-F with amino acids suggests that the aminoethyl group in N-(2-aminoethyl)-4-fluorobenzamide could be reactive towards such reagents, potentially allowing for its detection and quantification in various assays .
Scientific Research Applications
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Chiral Peptide Nucleic Acids (PNAs)
- Field : Biochemistry
- Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA .
- Method : To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored under the concept of preorganization. This includes chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .
- Results : PNAs are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .
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Amine-Modified Spherical Nanocellulose Aerogels
- Field : Material Science
- Application : The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
- Method : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .
- Results : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .
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Food Contact Materials (FCMs)
- Field : Food Safety
- Application : N-(2-aminoethyl)ethanolamine is used in the manufacturing of can coatings in direct contact with food .
- Method : The substance is used as a co-monomer in the production of epoxy resins .
- Results : The European Food Safety Authority (EFSA) concluded that the use of N-(2-aminoethylamino)ethanol in manufacturing of can coatings in direct contact with food does not raise a safety concern .
properties
IUPAC Name |
N-(2-aminoethyl)-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNCERWNGFUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409706 | |
Record name | N-(2-aminoethyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-fluorobenzamide | |
CAS RN |
94320-00-0 | |
Record name | N-(2-aminoethyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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